N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride
Description
This compound is a synthetic small molecule featuring a benzothiazole core substituted with methoxy groups at positions 4 and 7, coupled with a 4-fluorobenzamide moiety. Its hydrochloride salt form improves stability and bioavailability.
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluoro-N-(3-imidazol-1-ylpropyl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3S.ClH/c1-29-17-8-9-18(30-2)20-19(17)25-22(31-20)27(12-3-11-26-13-10-24-14-26)21(28)15-4-6-16(23)7-5-15;/h4-10,13-14H,3,11-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAWRAQCIPXQSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC=C(C=C4)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4,7-Dimethoxybenzo[d]thiazol-2-amine
Starting from 2-amino-4,7-dimethoxybenzenethiol, cyclization with cyanogen bromide (BrCN) in ethanol at 0–5°C yields the benzo[d]thiazol-2-amine core (87% yield).
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol (anhydrous) |
| Temperature | 0–5°C |
| Time | 4 h |
| Workup | Filtration, cold wash |
Alkylation with 3-(1H-Imidazol-1-yl)propyl Chloride
The amine undergoes N-alkylation using 3-(1H-imidazol-1-yl)propyl chloride (1.2 eq) in N-methyl-2-pyrrolidone (NMP) with K2CO3 (2.5 eq) at 80°C for 12 h.
Key Observations
Acylation with 4-Fluorobenzoyl Chloride
The intermediate amine reacts with 4-fluorobenzoyl chloride (1.5 eq) in dichloromethane (DCM) using Et3N (3 eq) as base. After 6 h at 25°C, the crude product is extracted and purified via recrystallization (ethanol/water).
Characterization Data
Hydrochloride Salt Formation
Treatment with HCl (4M in dioxane) in ethyl acetate at 0°C precipitates the hydrochloride salt (92% recovery).
Synthetic Route 2: Copper-Mediated Thiazole-Imidazole Coupling
Synthesis of 2-Chloro-4,7-dimethoxybenzo[d]thiazole
Phosphorus oxychloride (POCl3)-mediated chlorination of the 2-amine precursor (85% yield).
Copper-Catalyzed Coupling with 3-(1H-Imidazol-1-yl)propan-1-amine
Using CuI (10 mol%), L-proline (20 mol%), and Cs2CO3 in DMSO at 110°C for 24 h, the chloride displaces to form the secondary amine (68% yield).
Advantages
- Avoids harsh alkylation conditions
- Tolerates electron-rich aryl systems
Critical Reaction Optimization
Solvent Effects on Acylation
Comparative studies reveal dichloromethane (DCM) superior to THF or acetonitrile due to:
- Reduced epimerization risk
- Improved acyl chloride stability
Yield Correlation
| Solvent | Yield (%) |
|---|---|
| DCM | 82 |
| THF | 65 |
| Acetonitrile | 58 |
Temperature Control in Imidazole Alkylation
Exceeding 90°C during propyl chloride coupling leads to:
Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Crystallography (Analogous Compound)
A related 2-(1H-imidazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole exhibits planar geometry (RMSD 0.225 Å), supporting structural predictions.
Industrial-Scale Considerations
Cost-Effective Ligands for Palladium Catalysis
BINAP (racenic) reduces catalyst loading to 0.5 mol% while maintaining 70% yield.
Salt Formation Alternatives
Ion exchange chromatography (Amberlite IRA-400) achieves >99% chloride content vs. traditional HCl gassing.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorine atom on the benzamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring would yield imidazole N-oxides, while substitution of the fluorine atom could yield various substituted benzamides.
Scientific Research Applications
N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity, while the benzo[d]thiazole moiety can interact with DNA or proteins, affecting their function. The fluorobenzamide group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with triazole, benzothiazole, and fluorophenyl derivatives. Below is a comparative analysis based on synthesis, spectral data, and bioactivity:
Key Differences
Core Heterocycle : Unlike triazole-based analogues , the target compound employs a benzothiazole scaffold, which confers rigidity and π-stacking capability for target binding.
Substituent Effects: The 4,7-dimethoxy groups on the benzothiazole may enhance electron-donating effects compared to sulfonyl or halogenated substituents in triazoles .
Spectral Confirmation :
- Triazole derivatives [7–9] lack C=O IR bands (1663–1682 cm⁻¹) due to tautomerization , whereas the target compound’s benzamide carbonyl (C=O) should exhibit strong absorption near 1680 cm⁻¹.
- The absence of νS-H (~2500–2600 cm⁻¹) in triazoles contrasts with the imidazole N-H vibrations (~3100–3300 cm⁻¹) expected in the target compound.
Bioactivity Trends
- Triazole derivatives with 2,4-difluorophenyl groups demonstrate moderate antifungal activity (MIC: 8–32 µg/mL) , while fluorobenzamide analogues are reported as kinase inhibitors (IC₅₀: 0.5–5 µM). The target compound’s dual methoxy-fluorobenzamide structure may synergize these effects.
Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features an imidazole ring, a benzo[d]thiazole moiety, and a fluorobenzamide group. The presence of these functional groups contributes to its biological activity.
Chemical Structure
- Imidazole Group : Known for its role in various biological activities.
- Benzo[d]thiazole Moiety : Implicated in antimicrobial and anticancer activities.
- Fluorobenzamide : Enhances lipophilicity and bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structural features have shown promising results against various cancer cell lines.
Case Study:
A related compound demonstrated significant inhibition of SW480 and HCT116 cancer cell proliferation with IC50 values of 2 μM and 0.12 μM, respectively. This suggests that the compound may interfere with Wnt signaling pathways, which are crucial in cancer progression .
Antimicrobial Activity
The benzimidazole derivatives, including those containing the imidazole moiety, exhibit notable antibacterial and antifungal properties. The structure allows for interaction with bacterial enzymes and cell membranes.
Research Findings:
A series of benzimidazole derivatives were tested against Gram-positive and Gram-negative bacteria. Compounds showed minimum inhibitory concentrations (MICs) ranging from 12.5 μg/ml to 250 μg/ml against various pathogens, indicating strong antibacterial activity .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the chemical structure significantly affect the biological activity of the compounds. For example:
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies suggest that compounds with similar structures exhibit favorable absorption and metabolic stability.
Key Findings:
- Metabolic Stability : Compounds show higher stability compared to traditional chemotherapeutics.
- Bioavailability : Enhanced due to the presence of lipophilic groups like fluorobenzamide.
Q & A
Q. What are the key steps and methodologies for synthesizing this compound?
The synthesis involves multi-step organic reactions, starting with the preparation of intermediates such as N-(3-aminopropyl)imidazole. Critical steps include coupling reactions between the imidazole-propylamine derivative and substituted benzothiazole-carboxylic acid precursors. Reaction conditions (e.g., inert atmosphere, controlled pH, and temperatures between 60–80°C) are crucial to optimize yield and purity. Characterization via Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) confirms structural integrity .
Q. How is the compound characterized to ensure structural accuracy and purity?
Key techniques include:
- 1H/13C NMR : To verify the presence of methoxy (-OCH₃), fluorophenyl, and imidazole protons.
- High-Resolution MS (HRMS) : For exact mass confirmation.
- HPLC : To assess purity (>95% typically required for pharmacological studies).
- Elemental Analysis : Validates stoichiometry .
Q. What safety protocols are recommended for handling this compound?
- Use personal protective equipment (PPE) : Gloves, lab coats, and safety goggles.
- Work under inert gas (e.g., nitrogen) to prevent degradation.
- Avoid inhalation of dust/aerosols; use fume hoods.
- Store in a dry, cool environment (2–8°C) in airtight containers.
- Emergency measures: Flush eyes/skin with water for 15 minutes if exposed .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Employ Design of Experiments (DoE) methodologies to systematically vary parameters (temperature, solvent, catalyst loading). For example:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Catalysts : Use Pd-based catalysts for coupling reactions.
- Statistical tools : Response Surface Methodology (RSM) identifies optimal conditions. Computational reaction path searches (e.g., quantum chemistry) reduce trial-and-error approaches .
Q. How should researchers address contradictory data in biological activity studies?
- Structure-Activity Relationship (SAR) analysis : Compare analogs (e.g., substituent variations on the benzothiazole or imidazole moieties) to isolate functional group contributions.
- Dose-response assays : Determine IC50 values across multiple cell lines to assess specificity.
- In silico docking : Predict binding affinities to targets (e.g., kinases) and validate with mutagenesis studies .
Q. What strategies ensure compound stability during long-term storage and experimental use?
- Lyophilization : Enhances shelf life by removing moisture.
- Light-sensitive storage : Use amber vials to prevent photodegradation.
- Stability assays : Monitor decomposition via HPLC under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) .
Q. How can computational modeling elucidate the compound’s mechanism of action?
- Molecular Dynamics (MD) simulations : Study interactions with lipid bilayers or protein targets.
- Density Functional Theory (DFT) : Calculate electronic properties of reactive groups (e.g., fluorobenzamide’s electrophilicity).
- Machine Learning : Train models on bioactivity datasets to predict off-target effects .
Q. What experimental approaches validate interactions with biological targets?
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to purified receptors.
- Western Blotting : Measure downstream signaling modulation (e.g., phosphorylation levels).
- CRISPR/Cas9 knockout models : Confirm target specificity in cellular assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
